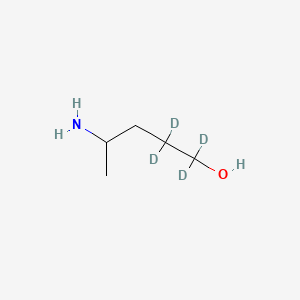
Methyl 2-(4-ethylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-inflammatory Activities : A study identified phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Catalysis in Chemical Production : Methyl propanoate, a related compound, has been the subject of research for its role in catalysis. A study described a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene (Clegg et al., 1999).
Production of Chemical Precursors : Research into Baeyer-Villiger monooxygenases revealed their ability to produce methyl propanoate, an important precursor for polymethyl methacrylates (van Beek et al., 2014).
Electrochemical Applications : A study explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, which are structurally related to Methyl 2-(4-ethylphenyl)propanoate (Esteves et al., 2005).
Herbicide Development : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate (dichlofop-methyl), a selective herbicide for wild oat control in wheat, illustrates the use of this compound class in agriculture (Shimabukuro et al., 1978).
Chemical Synthesis : Synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid highlights the compound's role in complex chemical syntheses (Dan-shen, 2009).
Propiedades
IUPAC Name |
methyl 2-(4-ethylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-7-11(8-6-10)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAVWAYVUSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethylphenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

